![molecular formula C11H9Cl2N3OS B7465972 1-(2,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7465972.png)
1-(2,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone, also known as DMTE, is a chemical compound that has been extensively studied due to its potential applications in scientific research. DMTE is a derivative of the triazole class of compounds, which have been shown to possess a wide range of biological activities, including antifungal, antibacterial, and antitumor properties.
科学研究应用
1-(2,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone has been shown to possess a range of biological activities that make it a valuable tool for scientific research. One of the primary applications of this compound is in the study of the mechanism of action of triazole compounds. Triazoles have been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. This compound can be used to study the effects of cytochrome P450 inhibition on drug metabolism and toxicity.
Another application of this compound is in the study of the antifungal activity of triazole compounds. Triazoles are commonly used as antifungal agents, and this compound has been shown to possess potent antifungal activity against a range of fungal species. This compound can be used to study the mechanism of action of triazole antifungal agents and to develop new antifungal compounds.
作用机制
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone is not fully understood, but it is believed to involve the inhibition of cytochrome P450 enzymes. Cytochrome P450 enzymes are involved in the metabolism of many drugs and xenobiotics, and inhibition of these enzymes can lead to changes in drug metabolism and toxicity. This compound has also been shown to possess antifungal activity, which may be due to its ability to inhibit fungal cytochrome P450 enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of cytochrome P450 enzymes, which can lead to changes in drug metabolism and toxicity. This compound has also been shown to possess potent antifungal activity against a range of fungal species. In vivo studies have shown that this compound can reduce the growth of tumors in animal models, indicating that it may have potential as an anticancer agent.
实验室实验的优点和局限性
One of the primary advantages of 1-(2,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone is its ease of synthesis and availability. This compound can be synthesized on a large scale, making it an attractive compound for scientific research. This compound also possesses a range of biological activities that make it a valuable tool for studying the mechanisms of action of triazole compounds and developing new antifungal and anticancer agents.
One limitation of this compound is its potential toxicity. This compound has been shown to possess cytotoxic activity, and caution should be exercised when handling and using this compound in the laboratory. Additionally, this compound may not be suitable for use in certain experiments due to its effects on cytochrome P450 enzymes, which can lead to changes in drug metabolism and toxicity.
未来方向
There are several future directions for research on 1-(2,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone. One area of research is the development of new antifungal and anticancer agents based on the structure of this compound. This compound can also be used to study the effects of cytochrome P450 inhibition on drug metabolism and toxicity, which may lead to the development of new drugs with improved safety and efficacy. Additionally, this compound can be used to study the mechanisms of action of triazole compounds and to develop new compounds with improved biological activities.
合成方法
1-(2,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone can be synthesized using a multistep process that involves the reaction of 2,4-dichlorobenzoyl chloride with 4-methyl-1,2,4-triazole-3-thiol in the presence of a base such as triethylamine. The resulting intermediate is then treated with ethyl chloroformate to yield this compound. The synthesis of this compound is relatively straightforward and can be carried out on a large scale, making it an attractive compound for scientific research.
属性
IUPAC Name |
1-(2,4-dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3OS/c1-16-6-14-15-11(16)18-5-10(17)8-3-2-7(12)4-9(8)13/h2-4,6H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOACKUHUIDZQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7465894.png)

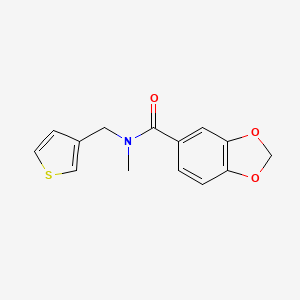
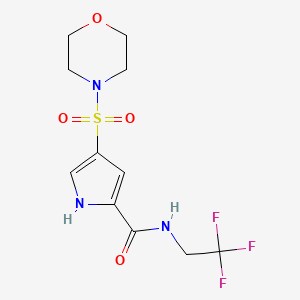
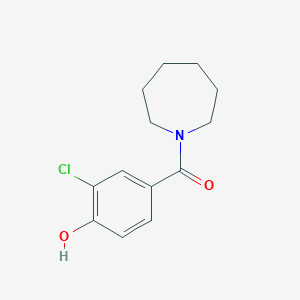
![N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide](/img/structure/B7465918.png)
![2-(4-bromophenoxy)-N-[2-(tert-butylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7465926.png)
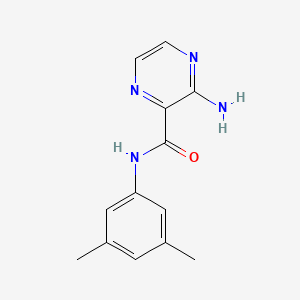
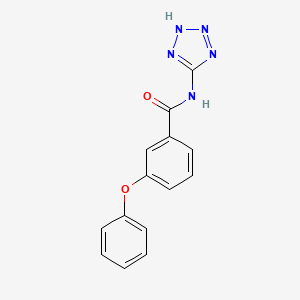
![5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B7465976.png)
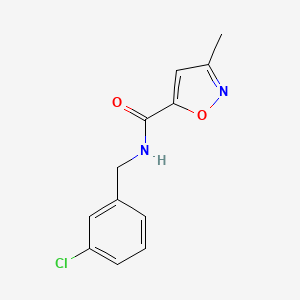
![4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide](/img/structure/B7465984.png)
![1-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466001.png)
![2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B7466006.png)